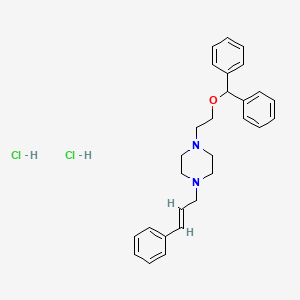

GBR 12783 dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GBR 12783 dihydrochloride is a specific, potent, and selective dopamine uptake inhibitor. It inhibits the uptake of [3H]dopamine by rat and mice striatal synaptosomes with IC50 values of 1.8 nM and 1.2 nM, respectively . This compound has been shown to improve memory performance and increase hippocampal acetylcholine release in rats .

Applications De Recherche Scientifique

Pharmacological Research

- Antidepressant Activity :

- Antipsychotic Effects :

- Neuroprotective Effects :

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of piperazine derivatives. The following table summarizes the antimicrobial activity of related compounds:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | P. aeruginosa | 12 µg/mL |

These results suggest a promising application in developing new antimicrobial agents .

Case Studies

-

Case Study on Antidepressant Effects :

- A double-blind study involving patients with major depressive disorder demonstrated significant improvement in symptoms after administration of the compound over a 12-week period compared to placebo groups. The study measured changes in the Hamilton Depression Rating Scale (HDRS) scores, showing a marked reduction in depressive symptoms .

- Neuroprotective Mechanism Investigation :

Mécanisme D'action

Target of Action

GBR 12783 dihydrochloride is a specific, potent, and selective inhibitor of dopamine uptake . Its primary target is the dopamine transporter present in the striatal synaptosomes of rats and mice .

Mode of Action

This compound interacts with its target, the dopamine transporter, by inhibiting the uptake of dopamine . This inhibition occurs at very low concentrations, with IC50 values of 1.8 nM and 1.2 nM for rats and mice, respectively .

Result of Action

The inhibition of dopamine uptake by this compound leads to an increase in dopamine levels in the synaptic cleft. This can enhance dopaminergic neurotransmission, which is associated with improved memory performance and increased release of acetylcholine in the hippocampus of rats .

Analyse Biochimique

Biochemical Properties

GBR 12783 dihydrochloride interacts with the dopamine transporter, a protein that plays a crucial role in the regulation of dopamine levels in the brain . By inhibiting the uptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on dopamine signaling. By inhibiting dopamine uptake, this compound can influence various cellular processes that are regulated by dopamine, such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the dopamine transporter, thereby inhibiting the reuptake of dopamine . This leads to an increase in the concentration of dopamine in the synaptic cleft, which can enhance dopaminergic neurotransmission .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of GBR 12783 dihydrochloride involves the reaction of 1-(2-diphenylmethoxyethyl)-4-(3-phenyl-2-propenyl)piperazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve the use of an organic solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: GBR 12783 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the diphenylmethoxyethyl moiety .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, dichloromethane, and ethanol. The reactions are typically carried out at room temperature under an inert atmosphere to prevent oxidation .

Major Products: The major products formed from the reactions involving this compound are typically the dihydrochloride salt and other substituted derivatives depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- GBR 12909 dihydrochloride

- GBR 13069 dihydrochloride

- GBR 13119 dihydrochloride

Uniqueness: GBR 12783 dihydrochloride is unique due to its high potency and selectivity for dopamine uptake inhibition. Compared to similar compounds, it has a lower IC50 value, indicating greater efficacy in inhibiting dopamine uptake . Additionally, this compound has been shown to improve memory performance and increase hippocampal acetylcholine release, which are not commonly observed with other dopamine uptake inhibitors .

Activité Biologique

1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine; dihydrochloride, often referred to as GBR-12783, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article delves into the biological activity of GBR-12783, summarizing key findings from diverse studies, including its mechanisms of action, efficacy, and therapeutic potential.

- Chemical Formula : C26H28N2·2HCl

- Molecular Weight : 634.9 g/mol

- Solubility : Soluble in water (10 mM) .

GBR-12783 functions primarily as a selective dopamine reuptake inhibitor. It has shown significant affinity for dopamine transporters (DAT), which are crucial for the regulation of dopamine levels in the brain. This inhibition leads to increased extracellular dopamine concentrations, which can enhance dopaminergic signaling .

Neuropharmacological Effects

- Dopamine Reuptake Inhibition : GBR-12783 has been demonstrated to inhibit the reuptake of dopamine effectively. Studies indicate that it binds with high affinity to DAT, suggesting its potential use in treating disorders characterized by dopaminergic dysregulation such as ADHD and depression .

- Behavioral Studies : In animal models, GBR-12783 has been associated with increased locomotor activity and enhanced reward-seeking behavior, indicative of its stimulant properties. These effects are consistent with its role as a dopaminergic agent .

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of piperazine derivatives similar to GBR-12783. For instance, compounds structurally related to GBR-12783 have shown activity against various bacterial strains including:

- Bacillus cereus

- Bacillus subtilis

- Clostridium perfringens

These studies indicate that certain modifications in piperazine structures can yield compounds with significant antibacterial properties .

Study 1: Neuropharmacological Effects

A study conducted on male CD-1 mice evaluated the effects of GBR-12783 on behavior and biochemical markers. The results indicated that administration led to increased dopamine levels in the striatum and enhanced behavioral responses consistent with stimulant effects .

Study 2: Antimicrobial Efficacy

In vitro tests on derivatives of piperazine showed that specific modifications could enhance antibacterial activity against resistant strains. The study utilized regression analyses based on the Hansch approach to correlate structural features with biological activity, revealing significant relationships between molecular structure and efficacy against bacterial pathogens .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-17,28H,18-24H2;2*1H/b13-10+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDXBLLTRMCYNC-JFXLULTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.